

The Role of ALB-127158(a) in Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ALB-127158(a)

Cat. No.: B605276

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALB-127158(a) is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a key G-protein coupled receptor implicated in the regulation of energy homeostasis. Preclinical studies in rodent models of obesity demonstrated the potential of **ALB-127158(a)** to induce significant and sustained weight loss, primarily through a reduction in food intake and a preferential loss of fat mass. Phase I clinical trials in human volunteers confirmed its safety and tolerability, with preliminary evidence of efficacy in modulating appetite. However, the development of **ALB-127158(a)** for the treatment of obesity was discontinued due to insufficient central nervous system exposure at the predicted therapeutic doses. This technical guide provides a comprehensive overview of the available preclinical and clinical data on **ALB-127158(a)**, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols employed in its evaluation.

Introduction: The MCH System and Energy Homeostasis

The melanin-concentrating hormone (MCH) system is a critical neuroendocrine pathway that governs energy balance, feeding behavior, and body weight.[1] MCH, a cyclic neuropeptide produced in the lateral hypothalamus, exerts its effects through two G-protein coupled receptors: MCHR1 and MCHR2.[2] In rodents, only MCHR1 is expressed, making it a key

target for pharmacological intervention in obesity research.[1] Activation of MCHR1 by MCH is orexigenic, promoting food intake and weight gain.[3] Conversely, antagonism of MCHR1 has been shown to reduce food intake and body weight, highlighting its therapeutic potential for the treatment of obesity.[3]

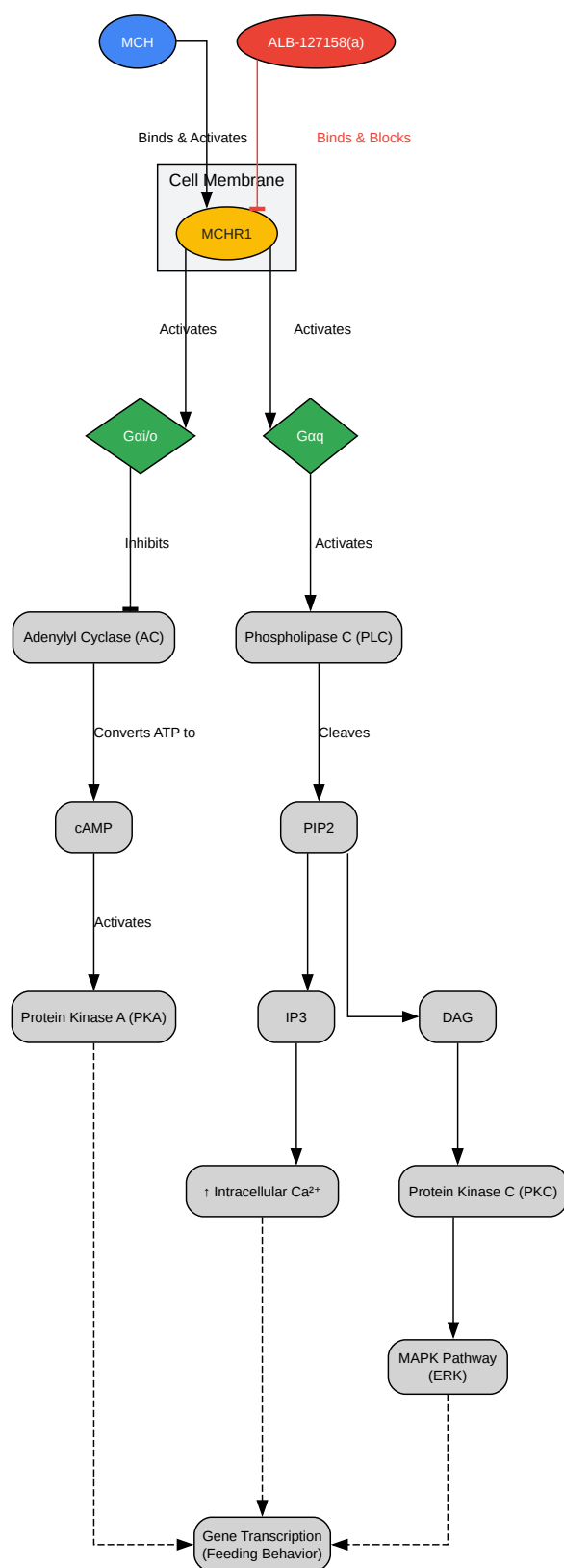
ALB-127158(a) was developed as a potent and selective antagonist of MCHR1, with the aim of providing a novel therapeutic option for obesity by centrally modulating energy homeostasis.

Mechanism of Action: MCHR1 Antagonism

ALB-127158(a) functions as a competitive antagonist at the MCHR1 receptor.[4] It binds to the receptor with high affinity, preventing the endogenous ligand, MCH, from binding and initiating downstream signaling cascades.[4]

MCHR1 Signaling Pathways

MCHR1 couples to multiple G-protein subtypes, primarily G α i/o and G α q, leading to diverse intracellular responses. By blocking MCH binding, **ALB-127158(a)** inhibits these signaling pathways.



[Click to download full resolution via product page](#)

MCHR1 Signaling Pathway and the Action of **ALB-127158(a)**.

Preclinical Data

Preclinical studies in rodent models of diet-induced obesity (DIO) provided strong evidence for the anti-obesity effects of **ALB-127158(a)**.

Quantitative In Vivo Efficacy

The following table summarizes the key findings from preclinical studies with **ALB-127158(a)**.

Animal Model	Diet	Compound Administration	Key Findings
Mouse	Diet-Induced Obesity (DIO)	5-15 mg/kg, twice daily (bid)	Significant and sustained decrease in body weight and food intake. [5]
Mouse	Diet-Induced Obesity (DIO)	Not specified	Up to 18% weight loss after 28 days of administration. [5]
Mouse	Diet-Induced Obesity (DIO)	Not specified	Preferential reduction in fat stores. [5]
Mouse	Diet-Induced Obesity (DIO)	Not specified	Significant improvements in glucose tolerance. [5]
Rat	High-Fat Diet (HFD)	As low as 1.25 mg/kg, orally (po)	Significant weight loss and reduction in food intake.
Rat	High-Fat Diet (HFD)	> 1.25 mg/kg, orally (po)	Weight loss of over 6%.
Rat	High-Fat Diet (HFD)	10 mg/kg, orally (po)	Maximal weight loss of about 10%.

Clinical Data

ALB-127158(a) progressed to Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in human subjects.^[5]

Phase I Clinical Trial Design

The Phase I program consisted of three parts:

- Single Ascending Dose (SAD): Conducted in lean healthy male volunteers (BMI \leq 25).^[5]
- Fed/Fasted Crossover: Conducted in overweight healthy male volunteers (BMI \geq 27).^[5]
- Multiple Ascending Dose (MAD): A 14-day study in overweight healthy male volunteers.^{[5][6]}

Safety and Tolerability

ALB-127158(a) was found to be safe and well-tolerated in both the SAD and MAD studies.^[5] ^[6] The most commonly reported adverse events were mild, and there was no clear dose-dependent relationship.^[5] Notably, there were no drug-related changes in cardiovascular parameters or sleep patterns.^[5]

Pharmacokinetics

Parameter	Value	Subject Population
Time to Maximum Concentration (t _{max})	1 - 3 hours	Lean and overweight/obese subjects
Half-life (t _{1/2}) - Single Dose	18 - 21 hours	Lean and overweight/obese subjects
Half-life (t _{1/2}) - Multiple Doses	~26 hours	Overweight/obese subjects
Time to Steady State	6 - 8 days	Overweight/obese subjects

Preliminary Efficacy

The most frequently reported event in both the SAD and MAD studies was a loss of appetite.^[5] Furthermore, reductions in self-reported "hunger" and "desire to eat" were observed, along with a decrease in test meal consumption.^[5] However, these effects on appetite were only seen at doses higher than those predicted from preclinical studies.^[7]

Reason for Discontinuation

Despite the promising safety profile and preliminary efficacy signals, the clinical development of **ALB-127158(a)** for obesity was terminated.[3] A subsequent study of cerebrospinal fluid (CSF) levels of the compound indicated lower than anticipated brain exposure in humans compared to preclinical models.[7] This insufficient central nervous system penetration was deemed unlikely to produce a robust and clinically meaningful weight loss effect at safe doses.

Experimental Protocols

The following sections provide an overview of the types of experimental protocols used to evaluate MCHR1 antagonists like **ALB-127158(a)**.

In Vitro Assays

This assay is used to determine the binding affinity (K_i) of a test compound for the MCHR1 receptor.

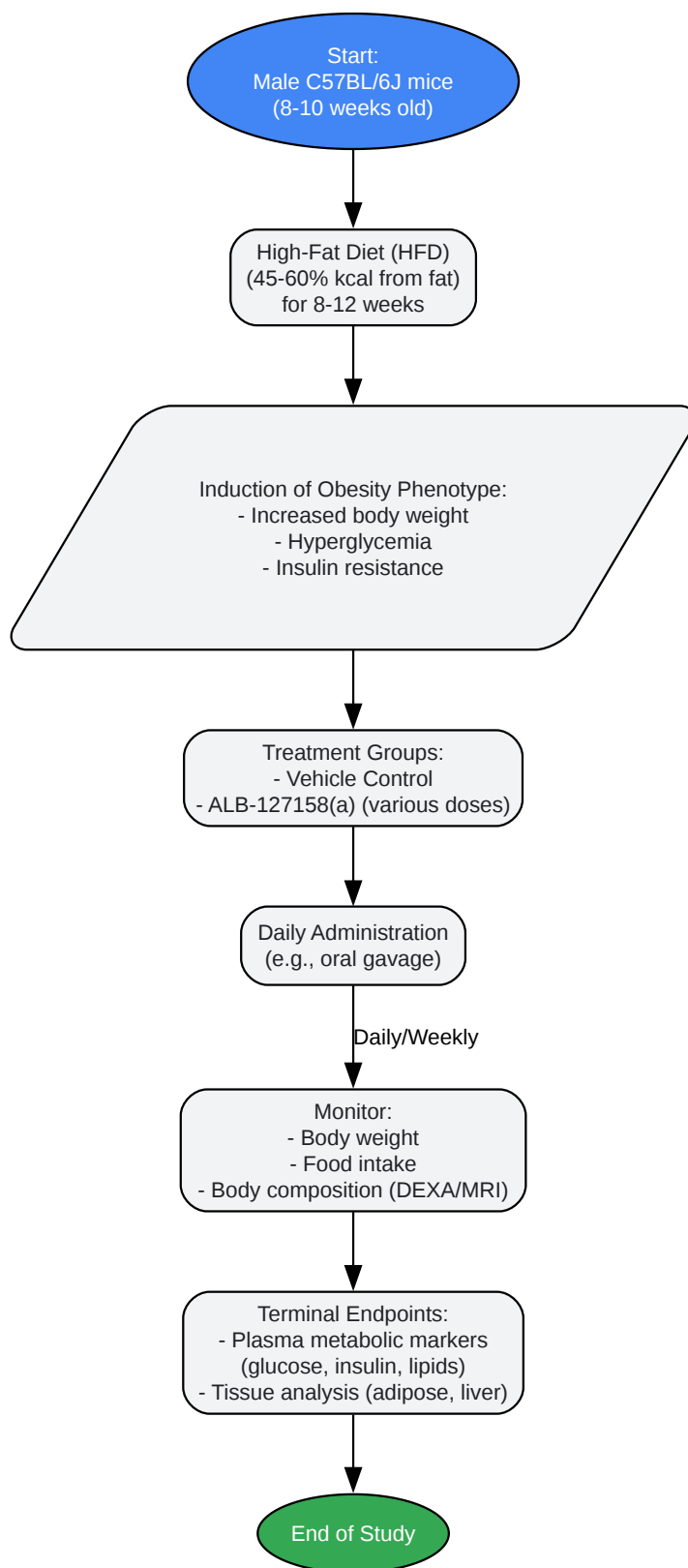
- **Receptor Preparation:** Cell membranes are prepared from a stable cell line overexpressing the human MCHR1 (e.g., HEK293 or CHO cells).
- **Assay Buffer:** A typical buffer would be 25 mM HEPES (pH 7.4) containing 10 mM $MgCl_2$, 2 mM EGTA, and 0.1% BSA.
- **Radioligand:** A commonly used radioligand is [^{125}I]-[Phe¹³, Tyr¹⁹]-MCH.
- **Procedure:** The cell membranes, radioligand, and varying concentrations of the test compound are incubated together.
- **Separation and Detection:** The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a gamma counter.
- **Data Analysis:** The IC_{50} value (the concentration of the antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The K_i value is then calculated using the Cheng-Prusoff equation.

These assays measure the ability of an antagonist to block the downstream signaling of MCHR1 activation.

- Calcium Mobilization Assay (G α q pathway):
 - Cell Culture: MCHR1-expressing cells are plated in a multi-well plate.
 - Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - Procedure: Cells are pre-incubated with the antagonist at various concentrations, followed by stimulation with a fixed concentration of MCH.
 - Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
 - Data Analysis: The IC₅₀ value is determined by plotting the inhibition of the MCH-induced calcium response against the antagonist concentration.[\[8\]](#)
- cAMP Assay (G α i pathway):
 - Cell Culture: MCHR1-expressing cells are plated in a multi-well plate.
 - Procedure: Cells are pre-treated with the antagonist at various concentrations. They are then stimulated with forskolin (to activate adenylyl cyclase) in the presence of a phosphodiesterase inhibitor and a fixed concentration of MCH.
 - Detection: Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA).
 - Data Analysis: The IC₅₀ of the antagonist is determined by plotting the reversal of MCH-mediated inhibition of cAMP production against the antagonist concentration.[\[8\]](#)

In Vivo Models

This model is used to evaluate the efficacy of anti-obesity compounds in a physiologically relevant context.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Redirecting [linkinghub.elsevier.com]
- 2. Investigation of Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single and Multiple Doses of a Long-Acting α -MSH Analog in Healthy Overweight and Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. AMRI announces results of Phase I clinical study of obesity compound [manufacturingchemist.com]
- 6. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From preclinical to clinical development: the example of a novel treatment for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Role of ALB-127158(a) in Energy Homeostasis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605276#alb-127158-a-and-its-role-in-energy-homeostasis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com